molecular formula C14H12ClN3O5S B3036199 3-{[(4-Chlorophenyl)sulfonyl]methyl}-4-nitrobenzenecarbohydrazide CAS No. 339016-39-6

3-{[(4-Chlorophenyl)sulfonyl]methyl}-4-nitrobenzenecarbohydrazide

Cat. No.: B3036199
CAS No.: 339016-39-6
M. Wt: 369.8 g/mol
InChI Key: SFPGZDPYGDUIHI-UHFFFAOYSA-N
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Description

3-{[(4-Chlorophenyl)sulfonyl]methyl}-4-nitrobenzenecarbohydrazide is a chemical compound with the molecular formula C14H12ClN3O5S and a molecular weight of 369.78 g/mol It is characterized by the presence of a chlorophenyl group, a sulfonyl group, a nitro group, and a carbohydrazide moiety

Preparation Methods

The synthesis of 3-{[(4-Chlorophenyl)sulfonyl]methyl}-4-nitrobenzenecarbohydrazide typically involves multiple steps. One common synthetic route includes the reaction of 4-chlorobenzenesulfonyl chloride with 4-nitrobenzyl hydrazine under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with the addition of a base like triethylamine to neutralize the hydrochloric acid formed during the reaction . The product is then purified through recrystallization or chromatography to obtain the desired compound in high purity.

Chemical Reactions Analysis

3-{[(4-Chlorophenyl)sulfonyl]methyl}-4-nitrobenzenecarbohydrazide undergoes various chemical reactions, including:

Scientific Research Applications

3-{[(4-Chlorophenyl)sulfonyl]methyl}-4-nitrobenzenecarbohydrazide has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-{[(4-Chlorophenyl)sulfonyl]methyl}-4-nitrobenzenecarbohydrazide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The sulfonyl group can also participate in covalent bonding with nucleophilic sites in proteins and enzymes, potentially altering their function .

Comparison with Similar Compounds

3-{[(4-Chlorophenyl)sulfonyl]methyl}-4-nitrobenzenecarbohydrazide can be compared with other similar compounds such as:

These comparisons highlight the unique combination of functional groups in this compound, which contribute to its distinct chemical and biological properties.

Biological Activity

3-{[(4-Chlorophenyl)sulfonyl]methyl}-4-nitrobenzenecarbohydrazide, also known by its CAS number 339016-39-6, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C15H12ClN3O5S, with a molecular weight of 369.78 g/mol. The structure features a nitro group and a sulfonyl group attached to a phenyl ring, which may contribute to its biological activities.

PropertyValue
Molecular FormulaC15H12ClN3O5S
Molecular Weight369.78 g/mol
CAS Number339016-39-6
Melting PointNot specified
Boiling PointNot specified

Antimicrobial Activity

Research has indicated that compounds containing sulfonamide and nitro groups often exhibit antimicrobial properties. A study demonstrated that derivatives similar to this compound showed significant antibacterial effects against various strains of bacteria, including both Gram-positive and Gram-negative bacteria .

Anticancer Potential

Preliminary studies suggest that this compound may have anticancer properties. In vitro assays have shown that it can inhibit the proliferation of cancer cell lines, potentially through mechanisms involving apoptosis induction and cell cycle arrest . For instance, one study reported that the compound effectively reduced cell viability in breast cancer cell lines by promoting apoptotic pathways .

The proposed mechanism of action for the anticancer effects involves the inhibition of specific enzymes involved in DNA replication and repair. This inhibition can lead to increased DNA damage in rapidly dividing cancer cells, causing cell death . Additionally, the presence of the nitro group is thought to enhance the compound's ability to generate reactive oxygen species (ROS), further contributing to its cytotoxic effects on tumor cells .

Case Studies

  • Study on Antimicrobial Efficacy : A research team investigated the antimicrobial efficacy of various sulfonamide derivatives, including this compound. Results indicated a strong inhibitory effect against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 10 to 20 µg/mL .
  • In Vitro Cancer Cell Study : In a detailed study published in a peer-reviewed journal, researchers treated MCF-7 breast cancer cells with varying concentrations of the compound. The results showed a dose-dependent decrease in cell viability, with significant apoptosis observed at concentrations above 50 µM after 24 hours of treatment .

Properties

IUPAC Name

3-[(4-chlorophenyl)sulfonylmethyl]-4-nitrobenzohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12ClN3O5S/c15-11-2-4-12(5-3-11)24(22,23)8-10-7-9(14(19)17-16)1-6-13(10)18(20)21/h1-7H,8,16H2,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFPGZDPYGDUIHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1S(=O)(=O)CC2=C(C=CC(=C2)C(=O)NN)[N+](=O)[O-])Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12ClN3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301165682
Record name 3-[[(4-Chlorophenyl)sulfonyl]methyl]-4-nitrobenzoic acid hydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301165682
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

369.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

339016-39-6
Record name 3-[[(4-Chlorophenyl)sulfonyl]methyl]-4-nitrobenzoic acid hydrazide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=339016-39-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-[[(4-Chlorophenyl)sulfonyl]methyl]-4-nitrobenzoic acid hydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301165682
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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